2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H15F4N5O2 and its molecular weight is 445.378. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent synthesis efforts have focused on compounds similar to the given chemical, aiming to explore their antimicrobial properties. Notably, a study demonstrated the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which were evaluated as antibacterial agents. These compounds, related by their structural motifs to 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, showed promising antibacterial activity, indicating the potential use of similar compounds in antimicrobial research and development (Solankee & Patel, 2004).
Fluorogenic Dyes
Another study explored the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, leading to the formation of compounds with significant bathochromic shifts in their absorption and emission maxima. This suggests that derivatives of this compound could be utilized as fluorogenic dyes, offering new avenues for research in materials science and biochemical tagging (Zaitseva et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1, with an IC50 value of 59.8 nM . It effectively blocks TNFα-induced necroptosis in human and mouse cells .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. It suppresses the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the clearance rate and half-life of this compound were found to be 18.40 mL/min/g and 75.33 minutes, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis and the suppression of the phosphorylation of the RIPK1/RIPK3/MLKL pathway . This results in the protection of cells from TNFα-induced necroptosis .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2/c1-12-17-10-26-30(16-8-4-14(22)5-9-16)19(17)20(32)29(28-12)11-18(31)27-15-6-2-13(3-7-15)21(23,24)25/h2-10H,11H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLUKJMAZHKHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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